molecular formula C10H8S2 B1317318 2,6-Naphthalenedithiol CAS No. 96892-95-4

2,6-Naphthalenedithiol

Cat. No.: B1317318
CAS No.: 96892-95-4
M. Wt: 192.3 g/mol
InChI Key: XMHBJPKFTZSWRJ-UHFFFAOYSA-N
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Description

Significance as a Versatile Molecular Building Block in Advanced Material Science

The rigid, planar structure of the naphthalene (B1677914) core combined with the reactive thiol end groups makes 2,6-naphthalenedithiol a versatile molecular building block. Its structure allows for the creation of highly ordered molecular assemblies, which are crucial for the development of advanced materials with tailored electronic and optical properties. scilit.comjbnu.ac.krnptel.ac.in The distance and orientation of the thiol groups are critical in determining the geometry and stability of the resulting molecular structures.

In the field of materials science, the compound's ability to form self-assembled monolayers (SAMs) on metal substrates, particularly gold, is of significant interest. sigmaaldrich.comresearchgate.net These monolayers can be used to modify the surface properties of materials, creating new functionalities for applications in sensors, corrosion inhibition, and nanoelectronics. mdpi.combeilstein-journals.orgnanografi.comucl.ac.uk The precise arrangement of molecules in these assemblies allows for the fine-tuning of surface energy, wettability, and interfacial electron transfer.

Historical Context of Naphthalenedithiol Research

The study of aromatic thiols and their derivatives has a long history, rooted in the development of organic synthesis and the understanding of sulfur chemistry. whiterose.ac.uk Early research into naphthalenedithiols, including isomers like the 1,5- and 2,7-derivatives, was often focused on their synthesis and basic chemical reactivity. smolecule.com Methods for preparing these compounds, such as the reduction of corresponding naphthalenedisulfonyl chlorides, were developed in the mid-20th century. smolecule.comorgsyn.org

While initial applications were explored in areas like vulcanizing agents for polymers, the rise of nanotechnology and molecular electronics in recent decades has brought a renewed and more focused interest to specific isomers like this compound. smolecule.comcymitquimica.com Researchers began to recognize the potential of its well-defined length and rigid structure for creating molecular bridges between nano-scale components. This has led to a surge in studies investigating its electronic transport properties and its behavior in molecular junctions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-2,6-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHBJPKFTZSWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S)C=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538779
Record name Naphthalene-2,6-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96892-95-4
Record name Naphthalene-2,6-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Naphthalenedithiol

Established Synthetic Pathways

Established synthetic routes to 2,6-Naphthalenedithiol predominantly involve the chemical reduction of 2,6-naphthalenedisulphonyl chloride or direct approaches from sodium 2,6-naphthalenedisulfonate.

The reduction of 2,6-naphthalenedisulphonyl chloride is a common and effective method for preparing this compound. Several reducing agents and reaction conditions have been explored to optimize this conversion.

The use of stannous chloride (tin(II) chloride) in the presence of ethanolic hydrogen chloride has been identified as a particularly effective method for the reduction of naphthalenedisulphonyl chlorides to their corresponding dithiols, offering improved yields compared to other reduction techniques. ias.ac.inias.ac.in This method is considered more convenient than many alternatives. ias.ac.inias.ac.in For the synthesis of related compounds like 2,7-naphthalenedithiol, this approach has resulted in yields as high as 76%. ias.ac.inias.ac.in The general procedure involves saturating absolute ethanol (B145695) with dry hydrogen chloride, adding hydrated stannous chloride, and then heating the mixture to boiling before introducing the disulphonyl chloride. ias.ac.in

Comparative Analysis of Reduction Methods

Method Reducing Agent(s) Solvent Yield Reference
Stannous Chloride Method Stannous chloride, Ethanolic HCl Absolute Ethanol Improved Yields ias.ac.inias.ac.in
Zinc and Sulfuric Acid Zinc, Dilute H₂SO₄ Water Poor Yields ias.ac.inias.ac.in

Historically, zinc-mediated reductions have been employed for the synthesis of naphthalenedithiols. However, these methods are often associated with significant drawbacks, most notably low product yields. ias.ac.inias.ac.in For instance, the reduction of 2,7-naphthalenedisulphonyl chloride using zinc and dilute sulfuric acid resulted in poor yields. ias.ac.inias.ac.in A similar method using zinc and acetic acid produced only a 5% yield of the desired dithiol. ias.ac.inias.ac.in While a method using zinc dust amalgam and sulfuric acid has been reported with higher yields (60-77%) for 1,5-naphthalenedithiol, it was found to be unsatisfactory for higher-melting and less soluble dithiols like this compound. orgsyn.org

For higher-melting thiols with lower solubility, such as this compound, a more effective reduction method involves the use of tin(II) chloride dihydrate in glacial acetic acid that has been saturated with hydrogen chloride. orgsyn.org This approach has been noted as being better suited for these types of compounds compared to zinc-based reduction methods. orgsyn.org

An alternative synthetic route starts with sodium 2,6-naphthalenedisulfonate. researchgate.netbuct.edu.cn This pathway involves a two-step process. First, the sodium 2,6-naphthalenedisulfonate is converted to the intermediate, 2,6-naphthalenedisulfonyl chloride. researchgate.netbuct.edu.cn This is typically achieved by reacting the sodium salt with a halogenating agent like phosphorus pentachloride at an elevated temperature, for instance, 110°C. researchgate.netbuct.edu.cn In the second step, the resulting 2,6-naphthalenedisulfonyl chloride is reduced to form this compound. researchgate.netbuct.edu.cn

Reduction of 2,6-Naphthalenedisulphonyl Chlorides

Optimization of Reaction Parameters and Yields

Optimized Reaction Conditions for Synthesis from Sodium 2,6-Naphthalenedisulfonate

Step Reactants Key Parameter Optimal Condition Resultant Yield Reference
1. Sulfonyl Chloride Formation Sodium 2,6-naphthalenedisulfonate, Phosphorus pentachloride Temperature 110°C - buct.edu.cn

Influence of Molar Ratio, Reaction Temperature, and Refluxing Time on Synthesis Efficiency

The efficiency of this compound synthesis is significantly affected by several key reaction parameters. Research into a synthetic approach starting from sodium 2,6-naphthalenedisulfonate has systematically investigated the effects of the molar ratio of reactants, the reaction temperature, and the duration of refluxing. researchgate.net

The initial step, the formation of 2,6-naphthalenedisulfonyl chloride, is optimized at a reaction temperature of 110°C. researchgate.net The subsequent reduction to the dithiol is also sensitive to temperature and time. For analogous syntheses, such as that of the 1,6-isomer, reaction temperatures are tightly controlled, for instance between 90°C and 110°C, with reaction times extending from 4 to 12 hours. google.com These parameters are crucial for maximizing product yield and minimizing the formation of byproducts.

Table 1: Investigated Parameters in this compound Synthesis

Parameter Influence on Synthesis Optimal Condition Noted
Molar Ratio Affects reaction completion and yield. researchgate.net Specific ratios are optimized for each step.
Reaction Temp. Critical for the formation of intermediates like 2,6-naphthalenedisulfonyl chloride. researchgate.net 110°C for disulfonyl chloride formation. researchgate.net

| Refluxing Time | Determines the extent of the reaction. researchgate.net | Varies, with analogous processes taking 4-12 hours. google.com |

Impact of Reagent Purity and Hydrogen Chloride Flow on Product Yield

The purity of the reagents and the specific conditions of the reaction environment are critical factors that directly impact the final yield of this compound. researchgate.net The use of high-purity starting materials minimizes side reactions and simplifies the purification process.

Advanced Purification and Isolation Techniques

Purification of this compound presents unique challenges. Standard methods like crystallization are often ineffective for the 2,6-isomer due to its low solubility in common organic solvents. google.com Similarly, while column chromatography is a potential purification method, it is not well-suited for industrial-scale production and can result in significant product coloration. google.com

Distillation for High Purity Naphthalenedithiols

Distillation has emerged as a highly effective technique for producing high-purity naphthalenedithiols, capable of achieving purities of 99.5% or greater. google.com This method is particularly adept at removing non-volatile polymeric byproducts, such as disulfide dimers, which are common impurities in the crude product. google.com The simple operation of distillation can also effectively remove colored components that are difficult to eliminate using other methods like adsorption or chromatography. google.com

However, the distillation of this compound requires careful control. Thermal stability data indicates that the 2,6-isomer begins to exhibit weight loss at approximately 196°C. google.com This makes high-temperature distillation technically challenging, as the distillation lines must be kept sufficiently hot to prevent crystallization and blockage, without causing thermal decomposition of the product. google.com Despite these challenges, distillation remains a superior method for achieving high-purity this compound suitable for use as a raw material in functional materials. google.com

Table 2: Comparison of Purification Methods for Naphthalenedithiols

Purification Method Advantages Disadvantages for 2,6-Isomer
Crystallization Simple, can be effective for some isomers. Low solubility of 2,6-isomer prevents effective purification. google.com
Column Chromatography Can separate some impurities. Not suitable for industrial scale; can lead to colored product. google.com

| Distillation | Achieves high purity (>99.5%); removes polymers and color. google.com | Technically challenging due to thermal decomposition near 196°C. google.com |

Spectroscopic and Structural Elucidation of 2,6 Naphthalenedithiol and Its Derivatives

Vibrational Spectroscopy Characterization

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within 2,6-Naphthalenedithiol by analyzing the vibrational modes of its atoms.

Infrared (IR) Spectroscopy Analysis

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups and aromatic structure. The key vibrational modes include:

S-H Stretching: The thiol (-SH) groups typically exhibit a weak absorption band in the region of 2550-2600 cm⁻¹. This peak is a direct indicator of the free thiol functional groups.

Aromatic C-H Stretching: The C-H bonds on the naphthalene (B1677914) ring give rise to stretching vibrations above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range, which is characteristic of unsaturated or aromatic carbons. spectroscopyonline.com

Aromatic C=C Stretching: The carbon-carbon double bonds within the naphthalene ring structure produce a series of characteristic absorption peaks in the fingerprint region, typically between 1450 cm⁻¹ and 1650 cm⁻¹.

C-H Out-of-Plane Bending: Strong absorption bands resulting from the out-of-plane bending of the aromatic C-H bonds are expected in the 700-900 cm⁻¹ region. The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. nasa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectrum Interpretation

The ¹H-NMR spectrum of this compound is dictated by its symmetrical structure. Due to the C2 symmetry axis, the six protons on the naphthalene ring are chemically non-equivalent in three distinct groups.

H-1 and H-5 protons: These protons are adjacent to the thiol-substituted carbons and are expected to appear as a doublet.

H-3 and H-7 protons: These protons are situated between a proton and a thiol-substituted carbon and would likely appear as a doublet of doublets.

H-4 and H-8 protons: These protons are adjacent to the ring fusion and a proton, also expected to be a doublet.

The thiol protons (-SH) themselves would produce a singlet, though its chemical shift can be variable and it may be broadened. Protons on similar naphthalene disulfide structures are observed in the chemical shift range of 6.5 to 7.8 ppm. rsc.org

Table 1: Predicted ¹H-NMR Spectral Data for this compound

Proton DesignationPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-1, H-5Aromatic Region (e.g., 7.5-7.8)Doublet (d)
H-3, H-7Aromatic Region (e.g., 7.2-7.4)Doublet of Doublets (dd)
H-4, H-8Aromatic Region (e.g., 7.6-7.9)Doublet (d)
SHVariable (e.g., 3.0-4.0)Singlet (s)

Elemental Compositional Analysis

The elemental composition of a pure sample of this compound can be calculated from its molecular formula, C₁₀H₈S₂. molport.comchemscene.com This analysis is fundamental for confirming the identity and purity of the compound. The molecular weight of the compound is approximately 192.30 g/mol . chemscene.com

**Table 2: Elemental Composition of this compound (C₁₀H₈S₂) **

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01110120.1162.45
HydrogenH1.00888.0644.19
SulfurS32.065264.1333.36
Total 192.304 100.00

Solid-State Structural Investigations

X-ray crystallography allows for the definitive determination of the three-dimensional arrangement of atoms in the solid state.

Crystal Structure Determination of Naphthalene Dithiol Derivatives

The crystal structure of this derivative, with the chemical formula C₃₄H₃₂OS₂, was determined by single-crystal X-ray diffraction. researchgate.netiucr.org Key findings from the crystallographic analysis include the presence of an intramolecular O—H⋯S hydrogen bond. researchgate.net The molecules are linked into extended arrays through weak C—H⋯π interactions. researchgate.net

Table 3: Crystallographic Data for (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f] rsc.orgresearchgate.netdithiepin-4-yl)(phenyl)methanol rsc.org

ParameterValue
Molecular FormulaC₃₄H₃₂OS₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.7713(2)
b (Å)6.2081(2)
c (Å)17.2693(6)
β (°)95.931(2)
Volume (ų)1028.20(6)
Z2

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of functional groups on the naphthalene core in this compound and its derivatives allows for the possibility of various intramolecular interactions. These non-covalent interactions, although weaker than covalent bonds, can significantly influence the molecule's conformation, stability, and crystal packing. The primary intramolecular interactions of interest in this context are hydrogen bonds, particularly those involving the thiol groups.

Nature of Hydrogen Bonding in Aromatic Thiols

The thiol group (-SH) is capable of acting as both a hydrogen bond donor (via the hydrogen atom) and, to a lesser extent, a hydrogen bond acceptor (via the sulfur atom's lone pairs). However, compared to their hydroxyl counterparts (O-H), sulfur-centered hydrogen bonds (S-H···S or S-H···π) are generally considered to be weaker. This is attributed to the lower electronegativity of sulfur compared to oxygen, resulting in a less polarized S-H bond. researchgate.netacs.org

Spectroscopic and cryoscopic studies on simple aromatic thiols like thiophenol indicate that while hydrogen bonding does occur, the association is weak, primarily forming monomer-dimer equilibria in solution rather than extensive polymer-like networks seen in phenols. cdnsciencepub.comcdnsciencepub.com Nuclear magnetic resonance (NMR) measurements on various thiols have provided evidence for weak hydrogen bonding through concentration-dependent shifts of the thiol proton resonance. pnas.org

Potential Intramolecular Interactions in this compound

In the specific case of this compound, the linear and extended geometry imposed by the 2,6-substitution pattern makes direct, strong intramolecular S-H···S hydrogen bonding between the two thiol groups sterically impossible. The sulfur atoms are positioned on opposite sides of the naphthalene ring system, too far apart to form a conventional intramolecular hydrogen bond.

However, other, more subtle intramolecular interactions can be considered:

Interactions in Derivatives: In derivatives of naphthalenedithiol, the potential for intramolecular hydrogen bonding can be significantly altered. For instance, in a derivative of a dinaphtho-dithiepin, a stable intramolecular O-H···S hydrogen bond has been confirmed by crystal structure analysis. researchgate.net This demonstrates that sulfur atoms in such aromatic systems are effective hydrogen bond acceptors when a suitable donor is present in a sterically favorable position.

Research Findings from Related Systems

While direct experimental data on the intramolecular interactions of this compound is scarce, studies on related aromatic thiols and dithiols provide valuable insights. Theoretical studies on various thiol-water complexes and thiol dimers have helped to characterize the energetics and geometries of sulfur-centered hydrogen bonds. nih.govsemanticscholar.org These studies consistently show that S-H···S and S-H···O hydrogen bonds are weaker than their O-H···O counterparts.

The table below summarizes typical characteristics of weak hydrogen bonds involving sulfur, as derived from computational and spectroscopic studies of related thiol compounds. These values provide a general framework for understanding the types of interactions that could be present in derivatives of this compound.

Interaction TypeTypical Interaction Energy (kcal/mol)Typical H···Acceptor Distance (Å)Spectroscopic Evidence
S-H···S 1 - 32.4 - 2.8Small frequency shifts in IR/Raman spectra of the S-H stretch. pnas.orgnih.gov
S-H···π 2 - 42.7 - 2.9 (H to Caromatic)Downfield shifts in 1H NMR; analysis of crystal structures. nih.govacs.org
O-H···S 3 - 62.2 - 2.6Significant red-shift of the O-H stretching frequency in IR spectra. researchgate.net

This table is generated based on data from analogous systems and provides expected ranges.

Single-Molecule Conductance Studies

The ability to measure the electrical properties of a single molecule is crucial for understanding its potential as an electronic component. These measurements require sophisticated techniques capable of creating and probing a stable junction where one molecule is chemically bonded to two electrodes.

The mechanically controllable break junction (MCBJ) technique is a powerful and widely used method for studying the electronic properties of single molecules. nih.gov In this method, a metal (typically gold) nanowire is fabricated on a flexible substrate. acs.org This substrate is then bent, causing the nanowire to stretch and eventually break, forming two atomically sharp electrodes separated by a nanometer-sized gap.

By carefully controlling the bending of the substrate, the distance between the two electrodes can be adjusted with picometer precision. When this setup is in a solution containing molecules like this compound, a single molecule can spontaneously bridge the nanogap, with its thiol (-SH) end groups forming stable chemical bonds to the gold electrodes. acs.orgnih.gov This creates a metal-molecule-metal junction. An electrical bias is applied across the junction, and the resulting current is measured, allowing for the determination of the single-molecule's conductance.

A key advantage of the MCBJ technique is its ability to repeatedly form and break the molecular junction hundreds or thousands of times. acs.org This allows for the collection of a large amount of statistical data, from which conductance histograms can be constructed to identify the most probable conductance values for a specific molecule. researchgate.net These experimental measurements have been pivotal in confirming theoretical predictions about electron transport in naphthalene dithiol derivatives. acs.orgelte.hu

Influence of Molecular Symmetry on Electron Transmission

The specific points on the naphthalene core where the thiol groups are attached have a dramatic impact on the molecule's conductance. This dependence is not random but is governed by the symmetry of the molecule's frontier orbitals, which leads to quantum interference effects that can either enhance or suppress electron flow.

Theoretical analyses based on orbital symmetry predict that electron transmission through the naphthalene core is highly dependent on the connection pathway between the electrodes. acs.orgnih.gov Connections such as the 1,4-, 1,5-, and 2,6- isomers are considered "symmetry-allowed" for electron transmission. acs.orgnih.gov In contrast, connections like the 2,7- isomer are "symmetry-forbidden." acs.orgnih.gov

Experimental studies using MCBJ techniques have strikingly confirmed these theoretical predictions. acs.orgnih.gov Measurements have shown that the conductance of symmetry-allowed naphthalenedithiol isomers is significantly higher than that of symmetry-forbidden isomers. acs.orgnih.gov For instance, the measured single-molecule conductance of 1,4-naphthalenedithiol (symmetry-allowed) was found to be 110 times larger than that of 2,7-naphthalenedithiol (symmetry-forbidden). lookchem.comacs.orgresearchgate.net The this compound isomer is also a symmetry-allowed connection and is expected to exhibit high conductance. acs.orgnih.gov This vast difference in conductance occurs even though the isomers have very similar frontier orbital energy levels and HOMO-LUMO gaps. acs.orgnih.gov The disparity arises directly from the different phase relationships of the frontier orbitals, which is a manifestation of quantum interference. acs.orgnih.gov

Comparative Conductance of Naphthalenedithiol Isomers
IsomerConnection TypeSymmetry ClassificationRelative Conductance
1,4-Naphthalenedithiolpara-likeAllowedHigh (e.g., ~110x higher than 2,7-NDT) acs.org
This compoundpara-likeAllowedHigh acs.orgnih.gov
2,7-Naphthalenedithiolmeta-likeForbiddenLow acs.orgnih.govacs.org

Frontier Orbital Theory and Electron Transport Mechanisms

To understand why molecular symmetry has such a profound effect on conductance, it is necessary to turn to Frontier Molecular Orbital (FMO) theory. wikipedia.orgucsb.edu This theory posits that the chemical and electronic properties of a molecule are primarily determined by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org In the context of molecular electronics, electron transport is viewed as a process mediated by these frontier orbitals. acs.orgnih.gov

The phase and amplitude (the size of the orbital coefficient) of the HOMO and LUMO at the points of connection to the electrodes are critical in determining the electron transport properties. acs.orgnih.govelte.hu A chemical-based "orbital rule" has been derived to predict conductance based on these properties. acs.orgnih.gov For a molecule to have high conductance, two conditions should generally be met:

The sites where the molecule connects to the electrodes should have a large amplitude in both the HOMO and LUMO. acs.orgnih.gov

The sign of the product of the orbital coefficients at the connection points in the HOMO should be different from the sign of the product of the coefficients at the same points in the LUMO. acs.orgnih.govelte.hu

In symmetry-allowed molecules like this compound, the HOMO and LUMO orbitals have the correct symmetry and phase relationship to allow for constructive interference of electron pathways through the molecule. This leads to efficient electron transmission and high conductance. Conversely, in symmetry-forbidden molecules like 2,7-naphthalenedithiol, the orbital phases lead to destructive quantum interference, which cancels electron transmission pathways, resulting in very low conductance. acs.orgnih.gov

A deeper understanding of electron transport comes from analyzing the interaction between the molecule's frontier orbitals and the continuous electronic states of the metal electrodes. acs.orgarxiv.org When the molecule is connected to the electrodes, its discrete orbitals broaden into transmission resonances. The efficiency of electron transport at a given energy (like the Fermi energy of the electrodes) depends on the position and width of these resonances.

Orbital interaction analysis, based on FMO theory, allows for the prediction of these transport characteristics. acs.orgnih.govnih.gov The analysis extends the rules of orbital symmetry and phase to the entire metal-molecule-metal junction. acs.orgnih.gov For a symmetry-allowed isomer like this compound, the interaction with the electrode orbitals leads to the formation of a highly conductive channel. For a symmetry-forbidden isomer like 2,7-naphthalenedithiol, the orbital interactions are such that they lead to a cancellation of transmission pathways, effectively blocking the flow of electrons. acs.orgnih.gov This qualitative analysis, rooted in fundamental quantum chemistry, provides a powerful tool for predicting the conductance of molecular wires and for rationally designing molecules with specific electronic functions. acs.orgnih.gov

Metal-Molecule Interface Interactions and Charge Carrier Behavior

The interaction at the metal-molecule interface is a critical determinant of the electronic transport properties in molecular devices based on this compound. The formation of a stable and electronically transparent contact between the molecule and the electrodes, typically gold (Au), is paramount. This connection is established through the thiol (-SH) functional groups at the 2 and 6 positions of the naphthalene core, which form a covalent Au-S bond. aps.orgresearchgate.net The charge rearrangement upon the formation of this self-assembled monolayer (SAM) is rapid and localized, primarily occurring between the sulfur and gold atoms and within the first few layers of the metal and the first aromatic ring of the molecule. aps.org

The electronic behavior of the junction is governed by the alignment of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with the metal's Fermi level. aps.org For π-conjugated thiols on gold, studies have shown that the HOMO level tends to be "pinned" at a consistent energy offset relative to the metal's Fermi level, regardless of the initial ionization potential of the isolated molecule. aps.org This pinning effect is a key feature of the interface energetics. The strength of the chemical interaction between the molecular π-electron system and the metal dictates the alignment of these energy levels. rsc.org A stronger bond generally leads to a larger stabilization of the LUMO. rsc.org

Charge carrier transport through the this compound molecule is a quantum mechanical tunneling process. The efficiency of this process is profoundly influenced by the symmetry and phase relationships of the frontier orbitals. nih.govelte.huacs.org An orbital rule based on Green's function and molecular orbital theory helps predict conductance. nih.govelte.hu This rule suggests that for efficient electron transmission, the signs of the product of the orbital coefficients at the connection points (sites 2 and 6) in the HOMO and LUMO should be different, and these sites should have large orbital amplitudes. nih.govelte.hu Qualitative analyses of naphthalene show that the 2,6 connection is symmetry-allowed for electron transmission. nih.govacs.org This contrasts with symmetry-forbidden connections, such as the 2,7-naphthalene dithiol, which has been shown to have a single-molecule conductance two orders of magnitude lower than the symmetry-allowed 1,4-naphthalene dithiol, despite similar HOMO-LUMO gaps. nih.govacs.org

The coupling between the molecule and the electrode can occur either "through-bond," via the covalent Au-S linkage, or "through-space," where the naphthalene ring itself interacts directly with the metal surface (through-π coupling). acs.org These different coupling schemes result in distinct conductance states. acs.org Theoretical calculations of the current-voltage (I-V) characteristics for naphthalenedithiol junctions show that conductance is highly sensitive to the precise atomic arrangement at the nano-contact. researchgate.net

The behavior of charge carriers—electrons and holes—is central to the functionality of these systems. Upon photoexcitation, electron-hole pairs are generated. ucl.ac.ukresearchgate.net The subsequent separation of these pairs into free charge carriers and their transport to the respective electrodes constitutes the photocurrent. researchgate.net However, loss mechanisms such as geminate recombination (recombination of an electron and hole from the same exciton) and non-geminate recombination (recombination of free carriers from different excitons) can reduce device efficiency. researchgate.net Techniques like transient absorption spectroscopy can be used to monitor the dynamics of these photoexcited charge carriers. ucl.ac.uk

Table 1: Key Factors in Metal-Molecule Interface Interactions

Factor Description Impact on this compound Systems
Bonding Type Covalent Au-S bond formed by the thiol end-groups. researchgate.net Provides a stable and conductive pathway for charge injection.
Energy Level Alignment Relative positioning of the molecule's HOMO/LUMO and the metal's Fermi level. aps.org Governs the barrier for charge carrier injection and overall device characteristics. aps.org
Orbital Symmetry The phase relationship of frontier orbitals at the points of electrode connection. nih.govelte.hu The 2,6-connection is symmetry-allowed, predicting relatively efficient electron transport. nih.govacs.org
Coupling Scheme Interaction can be through-bond (Au-S) or through-space (π-Au). acs.org Different schemes lead to different conductance levels and can coexist. acs.org

Electrochemical Characterization of this compound

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of this compound. basinc.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the potentials at which the molecule is oxidized or reduced, the stability of the resulting species, and the kinetics of electron transfer. basinc.comasdlib.org

A typical cyclic voltammogram plots current versus potential. The key parameters are the anodic and cathodic peak potentials (Epa and Epc) and the corresponding peak currents (ipa and ipc). basinc.com For a chemically and electrochemically reversible redox process, the separation between the peak potentials (ΔEp = Epa - Epc) is theoretically 59.2/n mV at 25°C, where 'n' is the number of electrons transferred. basinc.com The ratio of the peak currents (ipa/ipc) should be equal to 1. basinc.com Deviations from these ideal values indicate quasi-reversible or irreversible electron transfer kinetics or the presence of coupled chemical reactions. als-japan.com

The electrochemical characterization of this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and performing CV using a three-electrode system (working, reference, and counter electrodes). asdlib.org The resulting voltammogram would reveal the potentials at which the thiol groups or the naphthalene core undergo redox reactions. It is expected that the thiol groups can be oxidized to form disulfides, a reaction that is often used to form molecular assemblies. nih.gov

While specific CV data for this compound is not widely published in benchmark literature, the expected behavior can be inferred. The voltammogram would likely show one or more oxidation peaks corresponding to the removal of electrons from the molecule and reduction peaks for the reverse process. The stability of the oxidized or reduced forms can be assessed by observing the reversibility of these peaks on the return scan. The peak current is expected to be proportional to the square root of the scan rate for a diffusion-controlled process, as described by the Randles-Sevcik equation. basinc.com

Table 2: Interpreting Cyclic Voltammetry Parameters for a Redox System

Parameter Symbol Ideal Value for Reversible System (1-electron) Significance
Anodic Peak Potential Epa Varies with compound Potential at which maximum oxidation occurs.
Cathodic Peak Potential Epc Varies with compound Potential at which maximum reduction occurs.
Peak Potential Separation ΔEp ~59 mV at 25°C basinc.com Indicates the kinetics of electron transfer; larger values suggest slower (quasi-reversible or irreversible) kinetics. als-japan.com
Peak Current Ratio ipa/ipc 1 basinc.com Indicates the stability of the species formed upon electron transfer; a ratio other than 1 suggests a coupled chemical reaction.
Formal Potential E°' (Epa + Epc) / 2 Thermodynamic standard potential of the redox couple. als-japan.com

Conclusion

2,6-Naphthalenedithiol stands out as a molecule of significant interest in contemporary chemical research. Its well-defined and rigid structure, coupled with the reactive thiol groups, makes it an invaluable building block in materials science and nanotechnology. From the formation of highly ordered self-assembled monolayers to its role as a molecular linker in coordination polymers and a component in molecular electronic devices, this compound continues to be a focus of studies aimed at creating novel materials and technologies with precisely controlled properties at the molecular level. The ongoing research into its synthesis, properties, and applications promises to unlock further innovations in advanced materials and electronics.

Polymerization Chemistry and Macromolecular Architectures Incorporating 2,6 Naphthalenedithiol

Thiol-Yne Polymerization Strategies for Naphthalene-Containing Monomers

Thiol-yne "click" chemistry has emerged as a highly efficient and versatile method for polymer synthesis. lscollege.ac.innih.gov This reaction involves the addition of a thiol to an alkyne, a process that can be initiated by radicals or UV irradiation. lscollege.ac.in The strategy is particularly effective for creating complex polymer architectures, including hyperbranched polymers and dendrimers. lscollege.ac.innih.govrsc.org

In the context of naphthalene-containing polymers, the thiol-yne reaction is employed to combine a dithiol monomer (an A2 type) with a multifunctional alkyne monomer (e.g., a B3 type). For instance, researchers have successfully polymerized naphthalene-bearing monomers like 1,5-dithiolnaphthalene with trialkyne monomers such as 1,3,5-tris(naphthalylethynyl)benzene. researchgate.net This metal-free, radical-initiated polyaddition proceeds efficiently and allows for the adjustment of molar mass and other properties by varying the monomer ratios. researchgate.net The reaction typically yields mono-adducts with high regioselectivity, avoiding the formation of bis-adducts that could lead to undesirable cross-linking or gel formation. doi.orgtu-dresden.de This control is a key advantage, enabling the synthesis of soluble, high molecular weight polymers. doi.orgtu-dresden.de

The mechanism proceeds through a sulfanyl (B85325) radical species, and the addition is typically anti-Markovnikov. lscollege.ac.in The versatility of this approach allows for the creation of well-defined polymer structures with a high incorporation of naphthalene (B1677914) units, which is crucial for applications requiring specific optical or thermal properties. researchgate.netdoi.org

Synthesis of High Refractive Index Hyperbranched Polymers

A significant application of incorporating naphthalene units into polymers is the development of High Refractive Index Polymers (HRIPs). mdpi.com The high molar refraction of the naphthalene group makes it an ideal component for this purpose. researchgate.netdoi.org Hyperbranched polymers are particularly well-suited for these applications due to their unique three-dimensional, globular architecture, which leads to properties like excellent solubility, low viscosity, and abundant functional groups. rsc.orgfrontiersin.orgnih.gov

Using the "A2 + B3" thiol-yne polymerization approach, scientists have synthesized hyperbranched polymers with exceptionally high refractive indices (RI). By reacting a naphthalene-based dithiol (A2) with a trialkyne monomer (B3), polymers with RI values up to 1.79 at 589.7 nm have been achieved. researchgate.net These values are among the highest reported for purely polymer-based materials. researchgate.net

The synthesis allows for the tuning of the refractive index by adjusting the ratio of the monomers. doi.org For example, reacting 1,3,5-tris(naphthylethynyl)benzene with varying amounts of hexane-1,6-dithiol resulted in polymers with RI values up to 1.745. doi.orgtu-dresden.de These materials exhibit high transparency in the visible light spectrum, good thermal stability with decomposition temperatures (Td5%) up to 420 °C, and excellent processability into thin films, making them strong candidates for optoelectronic applications like organic light-emitting diodes (OLEDs). researchgate.net

Table 1: Properties of Hyperbranched Polymers from Naphthalene-Containing Monomers

Monomer System Molecular Weight (Mw, g/mol) Refractive Index (RI) at 589.7 nm Key Properties
1,3,5-tris(naphthylethynyl)benzene (B3) + Hexane-1,6-dithiol (A2) Up to 625,000 Up to 1.745 High transparency, excellent solubility, high thermal stability. doi.orgtu-dresden.de
1,3,5-tris(naphthalylethynyl)benzene (B3) + 1,5-Dithiolnaphthalene (A2) Adjustable Up to 1.79 Very high RI, high transparency, good thermal stability (Td5% up to 420 °C), excellent solution processability. researchgate.net

Development of Functionalized Polymeric Systems

The thiol groups in 2,6-naphthalenedithiol serve as reactive handles for the development of functionalized polymeric systems. Thiol-functionalized polymers are appealing because the thiol group can react selectively and quantitatively under specific conditions, allowing for precise chemical modification. nih.gov This capability enables the introduction of various functionalities to tailor the polymer for specific applications, such as drug delivery or as advanced materials. nih.govnih.gov

One strategy involves preparing a polymer backbone incorporating the dithiol and then using the pendant or terminal thiol groups for post-polymerization modification. For example, thiol groups react readily with maleimides, a reaction that is highly efficient under physiological conditions. nih.gov This specific reactivity can be used to attach bioactive molecules. In one study, a block copolymer with a terminal thiol group was functionalized with biotin, which then allowed the self-assembled micelles to recognize streptavidin. nih.gov

Integration into Covalent Organic Frameworks (COFs) for Optoelectronic Applications

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers. nih.govmdpi.com Their modular nature allows for the precise design of their electronic and optical properties, making them highly promising for optoelectronic applications such as sensors, photocatalysts, and light-emitting devices. nih.govchemistryviews.org The performance of these materials is heavily dependent on the choice of molecular building blocks and the linkages used to construct the framework. nih.gov

While direct integration of this compound into COFs is an area of ongoing research, its properties make it a compelling candidate as a building block. The synthesis of COFs often involves the condensation of polyfunctional monomers, such as polyamines and polyaldehydes, to form stable linkages like imines. mdpi.com The development of new linkage chemistries is key to creating more robust and functional COFs. nih.gov

A dithiol monomer like this compound could be used to form sulfur-containing linkages. The introduction of sulfur atoms and the conjugated naphthalene core into the COF backbone could be used to tune the material's bandgap and charge transport properties. d-nb.info Researchers have successfully created COF thin films with different functional backbones for use as photoactive materials in photodetectors. hzdr.de The integration of a rigid, electronically active dithiol linker could enhance π-conjugation within the 2D sheets of the COF, potentially improving charge carrier mobility, which is a critical factor for electronic devices. d-nb.info

Strategies for Enhancing Polymer Adhesion Properties through Thiol-Catechol Connectivities

Catechol moieties, inspired by the adhesive proteins of marine mussels, are known to significantly enhance the adhesion of polymers to a wide variety of surfaces. nih.govrsc.org A powerful strategy for leveraging this effect involves creating thiol-catechol connectivities within a polymer structure. This approach can dramatically improve bonding strength while maintaining the desirable bulk properties of the base polymer. nih.govnih.gov

This strategy has been demonstrated by synthesizing segmented block copolymers where adhesive thiol-catechol bridges connect polymer segments. nih.govnih.gov In a typical process, a polymer like polystyrene is prepared with thiol groups at both ends (α,ω-dithiol). This telechelic polymer then reacts with a low molecular weight bisquinone via a thiol-quinone Michael polyaddition. nih.govnih.gov This reaction forms the thiol-catechol connectivities that act as strong adhesion promoters.

The incorporation of a dithiol monomer such as this compound into the polymer backbone would provide the necessary thiol functionalities for this reaction. By introducing as little as 3 mol% of these thiol-catechol functionalities, the adhesive strength of polystyrene on aluminum surfaces was increased by 600%, from 0.6 MPa to 3.8 MPa. nih.govnih.govresearchgate.net This method is effective on both dry and wet surfaces. nih.govnih.gov The optimal amount of catechol can be tailored for different surfaces; for instance, adhesion to high-energy aluminum surfaces was optimized with around 10 mol% catechol, whereas low-energy surfaces required a higher concentration. rsc.org This strategy allows for the creation of high-strength adhesives from commodity polymers. nih.govnih.gov

Table 2: Enhancement of Polymer Adhesion with Thiol-Catechol Connectivities

Polymer System Substrate Adhesive Strength (MPa) Improvement Reference
Nonfunctional Polystyrene (PS) Aluminum 0.6 - nih.govnih.gov
PS with Thiol-Catechol Connectivities (TCCs) Aluminum (dry) Up to 3.8 ~600% nih.govnih.govresearchgate.net
PS with TCCs Glass 2.65 ± 0.44 - nih.gov
Polysiloxane-based adhesive with catechol Aluminum 12.7 - 21.7 - rsc.org

Advanced Material Applications of 2,6 Naphthalenedithiol Derivatives

Organic Electronics

While the broader class of naphthalene (B1677914) derivatives has seen wide application in organic electronics, specific research on 2,6-Naphthalenedithiol derivatives is currently concentrated in particular areas.

Organic Thin-Film Transistors (OTFTs) and Flexible Electronic Devices

Following extensive searches, no specific information was found regarding the application of this compound derivatives in organic thin-film transistors (OTFTs) or flexible electronic devices.

Organic Photovoltaics (OPVs) and Solar Cell Performance Enhancement (e.g., as Additives)

A significant application of this compound (NDT) is as a stabilizing additive in organic photovoltaic (OPV) cells to address the critical challenge of long-term device stability. rsc.org The incorporation of NDT into the active layer of solar cells has been shown to suppress degradation, a crucial step for the commercialization of OPV technology. rsc.orgrsc.org

The mechanism behind this enhancement is NDT's ability to reduce trap-assisted recombination of charge carriers. rsc.orgrsc.org In organic solar cells, defects or "traps" in the material can capture electrons and holes, leading to their recombination before they can be collected as current, which is a major loss mechanism. researchgate.netnih.gov NDT helps to reduce the number of these traps and suppresses their formation during device operation. rsc.org Research has shown that the introduction of NDT can effectively decrease the trap density in as-fabricated devices. rsc.org

Studies have demonstrated the practical benefits of using NDT as an additive. In one study, OPV devices with NDT maintained over 90% of their initial efficiency after 200 hours of outdoor aging under real sunlight. rsc.org This improved operational stability was achieved without any significant decrease in the initial performance characteristics of the solar cells. rsc.org The stabilizing action of NDT is proposed to mimic the natural glutathione (B108866) system, which scavenges radicals and reactive oxygen species. rsc.orgrsc.org

The effectiveness of NDT in reducing trap-assisted recombination has been quantified through device characterization. For instance, the ideality factor (n), which indicates the significance of trap-assisted recombination (with a value of 1 being the trap-free condition), was monitored. rsc.org While reference devices showed a dramatic increase in n after aging, indicating the formation of a high density of traps, devices containing the NDT additive showed a much more stable ideality factor, confirming the suppression of trap formation. rsc.org

Performance and Stability of Organic Solar Cells with and without this compound (NDT) Additive
ParameterDevice without NDT (Reference)Device with NDTReference
Initial Efficiency Retention after 200h Outdoor AgingSignificantly lower (data not specified)> 90% rsc.org
Ideality Factor (n) - Before Aging1.671.60 rsc.org
Ideality Factor (n) - After 10 days Aging2.03Slightly increased from 1.60 (data not specified) rsc.org
Effective Recombination Order (δ) - Before Aging2.582.12 rsc.org

Rational Design of Novel Organic Electronic Materials

Following extensive searches, no specific information was found regarding the rational design of novel organic electronic materials based on this compound derivatives.

Understanding Charge Transport and Engineered Defects in Molecular Materials

Following extensive searches, no specific information was found regarding the understanding of charge transport and engineered defects in molecular materials based on this compound derivatives.

Organic π-Conjugated Systems for Electronic Devices

Following extensive searches, no specific information was found regarding organic π-conjugated systems derived from this compound for electronic devices.

Optical Materials

Following extensive searches, no specific information was found regarding the application of this compound derivatives as optical materials.

Development of High Refractive Index Polymeric Systems

The incorporation of the naphthalene moiety from this compound derivatives into polymer backbones is a key strategy for developing materials with a high refractive index (RI). The high molar refraction of the naphthalene group contributes significantly to increasing the refractive index of the resulting polymers.

Researchers have successfully synthesized a range of high refractive index polymers (HRIPs) by reacting naphthalene-bearing monomers. For instance, hyperbranched polymers created through a thiol-yne reaction involving naphthalene-containing monomers have demonstrated very high refractive indices, with values reaching up to 1.7839. thno.org These polymers are often synthesized via a metal-free, radical-initiated "A2 + B3" thiol-yne polyaddition, which allows for the adjustment of molar mass and, consequently, the refractive index by varying the monomer molar ratios. thno.org

The resulting polymers not only exhibit a high refractive index but also possess other desirable properties such as high transparency in the visible light spectrum, excellent thermal stability with 5% weight loss temperatures (Td5%) of up to 420 °C, and good solubility and processability into thin films. thno.orgnih.gov The combination of high sulfur content and the conjugated structure from the thiol-yne coupling contributes to these high refractive indices. nih.gov Hyperbranched architectures, in particular, have been shown to produce materials with superior performance in terms of light reflection and chromatic dispersion when compared to their linear counterparts. nih.gov

Below is a table summarizing the properties of some high refractive index polymers incorporating naphthalene moieties.

Polymer TypeMonomersRefractive Index (nD)Thermal Stability (Td5%)Key Features
Hyperbranched Polyvinyl Sulfide (B99878)Dithiol (A2) and Trialkyne (B3)1.68 - 1.75Up to 420 °COptically transparent, low chromatic dispersion. nih.gov
Hyperbranched HRI Polymer1,5-dithiolnaphthalene (A2) and 1,3,5-tris(naphthalyl–ethylnyl) benzene (B151609) (B3)Up to 1.7839-Metal-free synthesis, tunable molar mass. thno.org

Applications in Photonic Crystals and Organic Light-Emitting Diodes

While high refractive index materials are a fundamental component in the design and fabrication of photonic crystals—nanostructures that can control the flow of light—the direct application of this compound derivatives in this specific area is not prominently documented in the reviewed scientific literature. nih.govnih.gov Photonic crystals rely on periodic variations in refractive index to create photonic bandgaps, and materials with a high RI are crucial for achieving strong light confinement and manipulation. nih.gov

Supramolecular Assemblies and Sensor Technologies

The thiol functionalities of this compound provide a powerful tool for anchoring these molecules to metal surfaces, leading to the formation of ordered supramolecular structures. These structures are at the forefront of developing new sensor technologies.

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

This compound and its derivatives can form self-assembled monolayers (SAMs) on various metal surfaces, including gold, silver, and copper. nih.govrsc.orgresearchgate.net The sulfur atoms of the thiol groups form a strong, stable bond with the metal substrate, driving the spontaneous organization of the molecules into a densely packed, ordered layer. frontiersin.orgdntb.gov.ua

On gold surfaces, alkanethiols typically form a well-defined (√3 × √3)R30° structure, with the molecular chains tilted at approximately 30 degrees from the surface normal to maximize van der Waals interactions between the chains. frontiersin.org For aromatic thiols like 2-naphthalenethiol, the interaction is more complex, involving both the covalent Au-S bond and van der Waals physisorption between the naphthalene ring and the gold surface. nih.gov Studies on 2-naphthalenethiol, a closely related compound, indicate that it forms stable SAMs on gold. mdpi.com The dithiol nature of this compound offers the potential for forming unique SAM structures, where the molecule can either bind to the surface with both thiol groups, forming loops, or stand up with one thiol group unbound, which can be utilized for further functionalization.

The properties of these SAMs, such as thickness and surface wettability, can be controlled by the length and terminal functional groups of the molecules used. researchgate.netrsc.org The formation of well-ordered SAMs is crucial for their application in technology, as even small amounts of impurities can lead to disordered and non-ideal monolayers. frontiersin.org

Surface-Enhanced Raman Spectroscopy (SERS) Substrates for Chemical Sensing

Naphthalenethiol derivatives are utilized in the field of Surface-Enhanced Raman Spectroscopy (SERS), a highly sensitive technique for detecting molecules at very low concentrations. nih.gov When molecules are adsorbed onto a nanostructured metal surface, typically gold or silver, their Raman signal can be enhanced by several orders of magnitude.

2-Naphthalenethiol has been used as a model compound to test the efficacy of various SERS substrates. nih.gov The strong interaction between the thiol group and the metal ensures the molecule is in close proximity to the surface, a requirement for significant SERRS enhancement. The resulting SERS spectra provide a unique vibrational fingerprint of the molecule, allowing for its identification.

By functionalizing SERS-active substrates with this compound, it is possible to create sensors for other analytes. One thiol group can anchor the molecule to the substrate, while the other can be modified to selectively bind to a target molecule. This approach leverages the inherent sensitivity of SERS for the development of highly specific chemical sensors. The uniformity and reproducibility of the SERS substrate are critical for achieving reliable detection results.

Molecular Recognition and Host-Guest Chemistry in Supramolecular Systems

The naphthalene unit is a common component in the design of supramolecular systems capable of molecular recognition and host-guest chemistry. These systems rely on non-covalent interactions to selectively bind guest molecules within a host structure. thno.orgrsc.org Metal-organic frameworks (MOFs) and coordination polymers are classes of materials where metal ions are linked by organic molecules to create porous structures. dntb.gov.uanih.gov

Bio-mimetic Systems and Catalysis

The field of bio-mimetic chemistry seeks to replicate the intricate functions of biological systems using synthetic molecules. In the context of this compound, its derivatives hold potential for the development of novel catalysts that mimic the active sites of metalloenzymes. The dithiol functionality provides a versatile platform for coordinating to metal centers, thereby creating environments that can facilitate complex chemical transformations. This section explores the application of this compound derivatives in the design of hydrogenase mimics and in the broader context of dithiolene chemistry.

Diiron Dithiolato Carbonyl Complexes as Hydrogenase Mimics

Hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen. The [FeFe]-hydrogenases, in particular, are highly efficient catalysts for hydrogen production and have inspired the synthesis of numerous structural and functional mimics. The active site of these enzymes features a diiron center bridged by a dithiolate ligand. Synthetic diiron dithiolato carbonyl complexes aim to replicate the key structural features and catalytic activity of this active site.

While extensive research has been conducted on diiron complexes with various dithiolate bridges, such as those derived from propanedithiol or benzenedithiol, studies specifically employing this compound are not extensively documented in publicly available research. However, research on the isomeric naphthalene-1,8-dithiolate provides valuable insights into how the naphthalene backbone can influence the properties of these mimics. For instance, diiron hexacarbonyl complexes with a naphthalene-1,8-dithiolate bridge have been synthesized and characterized. rsc.orgnih.gov These studies reveal that the aromatic and rigid nature of the naphthalene unit can impact the electronic properties and steric environment of the diiron center.

The general synthetic route to these diiron dithiolato carbonyl complexes involves the reaction of a dithiol with an iron carbonyl source, such as triiron dodecacarbonyl (Fe₃(CO)₁₂) or diiron nonacarbonyl (Fe₂(CO)₉). nih.govnih.gov For a hypothetical diiron complex with this compound, the reaction would be expected to yield a complex with the formula [Fe₂(μ-S₂-2,6-C₁₀H₆)(CO)₆].

The electrochemical properties of these mimics are crucial for their function as catalysts for proton reduction. Cyclic voltammetry is a key technique used to probe the reduction potentials of these complexes. The reduction of the diiron center is a prerequisite for the catalytic cycle of hydrogen production. It is anticipated that the extended π-system of the 2,6-naphthalenedithiolate bridge would influence the reduction potential of the diiron center compared to aliphatic dithiolates.

The catalytic activity of these hydrogenase mimics is typically assessed by observing the catalytic current enhancement in cyclic voltammetry upon the addition of a proton source, such as a weak acid. The turnover frequency (TOF) and overpotential are key metrics used to evaluate the efficiency of these catalysts. While specific data for a this compound-based diiron complex is not available, related studies on aromatic dithiolates suggest that the electronic nature of the bridging ligand plays a significant role in tuning the catalytic performance. nih.gov

Table 1: General Characteristics of Diiron Dithiolato Carbonyl Hydrogenase Mimics

FeatureDescriptionRelevance to this compound Derivative
Structure A diiron center bridged by a dithiolate ligand and coordinated by carbonyl groups.The 2,6-naphthalenedithiolate would act as the bridging ligand, providing a rigid and aromatic backbone.
Synthesis Reaction of a dithiol with an iron carbonyl precursor.This compound would be reacted with a source like Fe₃(CO)₁₂.
Electrochemical Properties Undergo reduction at the diiron center, which is essential for catalysis.The electron-withdrawing or -donating nature of the naphthalene ring would influence the reduction potential.
Catalytic Activity Catalyze the reduction of protons to molecular hydrogen.The efficiency would be evaluated by turnover frequency and overpotential.

Electrochemical Reactivity in Dithiolene Chemistry

Dithiolene complexes are a class of coordination compounds where a metal is coordinated to a dithiolene ligand, which is a 1,2-dithiolate of an unsaturated organic backbone. These complexes are known for their rich redox chemistry, often involving the ligand itself in electron transfer processes, making them "non-innocent."

Complexes of this compound would technically be dithiolato complexes, but the principles of dithiolene chemistry, particularly the ligand's participation in redox processes, can be relevant. The extended aromatic system of the 2,6-naphthalenedithiolate ligand could support stable radical species upon oxidation or reduction.

The electrochemical behavior of metal complexes with 2,6-naphthalenedithiolate would be of significant interest. The potential for multiple, reversible redox events is a hallmark of dithiolene-type complexes. These redox processes can be either metal-centered or ligand-centered, and often they are delocalized over the entire molecule. The specific redox potentials would be dependent on the coordinated metal and the substitution pattern on the naphthalene ring.

While specific research on the electrochemical reactivity of dithiolene-type complexes of this compound is scarce, the broader field of dithiolene chemistry provides a framework for understanding their potential properties. For example, nickel dithiolene complexes are well-studied for their square-planar geometry and their ability to exist in three different oxidation states (dianionic, monoanionic radical, and neutral).

The potential applications of such complexes could be in areas like molecular conductors, electrochromic materials, and catalysis. The ability of the ligand to act as an electron reservoir is a key feature that can be exploited in catalytic cycles involving multi-electron transformations.

Table 2: Anticipated Electrochemical Properties of 2,6-Naphthalenedithiolate Metal Complexes

PropertyDescriptionPotential Implication
Redox Activity Multiple accessible oxidation states.Potential for use in multi-electron catalytic processes and as charge-storage materials.
Ligand Non-Innocence The 2,6-naphthalenedithiolate ligand can actively participate in redox reactions.Tuning of electronic properties and reactivity through ligand modification.
Electronic Communication The extended π-system of the naphthalene backbone can facilitate electron delocalization.Potential for developing molecular wires or conductive materials.

Computational and Theoretical Frameworks for 2,6 Naphthalenedithiol Research

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the intrinsic properties of 2,6-naphthalenedithiol at the atomic level. These approaches, rooted in the principles of quantum mechanics, allow for the detailed calculation of molecular structures, electronic properties, and reactivity.

Ab Initio Calculations for Molecular Transport Characteristics

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are a powerful tool for predicting the molecular transport characteristics of this compound. These methods can elucidate how the molecule's structure influences its ability to conduct electricity, a critical factor in its application in nanoelectronic devices. While specific ab initio studies focused solely on the molecular transport of this compound are not extensively documented in publicly available literature, the general principles of this approach would involve solving the Schrödinger equation for the molecule to determine its electronic wave function. From this, properties such as the transmission probability of electrons through the molecule when placed between two electrodes can be calculated.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure and reactivity of molecules like this compound. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach offers a balance between computational cost and accuracy, making it suitable for a wide range of investigations.

DFT calculations can provide detailed information about the distribution of electrons within the this compound molecule, identifying regions that are electron-rich or electron-poor. This is crucial for understanding its chemical behavior. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and its ability to participate in electronic transitions.

Reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can also be calculated using DFT. These descriptors help predict how this compound will interact with other chemical species, for instance, in self-assembly processes on metal surfaces, which is a common application for dithiolated aromatic molecules.

Electron Transport Modeling

To understand and predict the performance of this compound in molecular electronic devices, sophisticated electron transport models are employed. These models simulate the flow of electrons through a single molecule or a molecular junction.

Non-Equilibrium Green's Function (NEGF) Theory Applications

The Non-Equilibrium Green's Function (NEGF) formalism is a powerful theoretical framework for modeling quantum transport in nanoscale systems. When combined with DFT (DFT-NEGF), it allows for the calculation of the current-voltage (I-V) characteristics of a molecular junction containing this compound.

The NEGF method considers the molecule (the "scattering region") coupled to two macroscopic electrodes. It calculates the Green's function of the system, which describes the propagation of electrons through the device under a non-equilibrium condition (i.e., when a bias voltage is applied). This approach can account for the electronic structure of both the molecule and the electrodes, as well as their coupling, providing a realistic simulation of the device's operation.

Theoretical Prediction of Essential Electron Transport Properties

Theoretical models, particularly the DFT-NEGF approach, enable the prediction of several essential electron transport properties for this compound-based molecular junctions. These properties include:

Conductance: The ability of the molecule to conduct an electric current.

Transmission Spectrum: A function that describes the probability of an electron with a certain energy to pass through the molecule. Peaks in the transmission spectrum often correspond to the molecular orbitals that participate in the transport process.

Current-Voltage (I-V) Characteristics: The relationship between the current flowing through the molecule and the applied voltage, which reveals the device's electrical behavior, including potential for rectification or switching.

These theoretical predictions are vital for the rational design of molecular electronic components with desired functionalities.

Cheminformatics and Computational Materials Discovery Methodologies

Cheminformatics and computational materials discovery represent a data-driven paradigm for identifying and designing new materials with specific properties. While the application of these methodologies specifically to this compound is still an emerging area, they hold significant promise.

These approaches leverage large chemical databases and machine learning algorithms to screen for molecules with desirable electronic or material properties. For instance, cheminformatics tools could be used to search for derivatives of this compound with optimized HOMO-LUMO gaps for specific electronic applications. High-throughput computational screening, where the properties of a large number of candidate molecules are calculated using methods like DFT, can accelerate the discovery of new materials based on the naphthalenedithiol scaffold. The integration of cheminformatics with quantum chemical calculations and electron transport modeling creates a powerful workflow for the in-silico design of novel functional materials.

Integration of Theoretical and Experimental Investigations in Materials Design

The development of advanced materials necessitates a synergistic approach where computational and theoretical frameworks are closely integrated with experimental investigations. This is particularly true for materials derived from this compound, where theoretical modeling can provide invaluable insights into molecular structures and properties, thereby guiding experimental design and the interpretation of results. The iterative cycle of prediction, synthesis, and characterization accelerates the discovery of new materials with tailored functionalities.

A prime example of this integrated approach is in the design of proton exchange membranes for direct methanol (B129727) fuel cells (DMFCs), where polymers incorporating this compound have been investigated. In a study on sulfonated poly(arylene sulfide (B99878) sulfone nitrile)s (SN), molecular simulations were employed in concert with experimental techniques to understand the influence of the naphthalene (B1677914) unit on the polymer's properties. researchgate.net

Theoretical molecular simulations were used to predict the three-dimensional structures of the polymer chains. These simulations revealed that the small and planar nature of the naphthalene moiety, derived from this compound, plays a crucial role in the polymer's morphology. researchgate.net The computational models predicted that the inclusion of this unit would lead to a reduced interdomain distance within the polymer structure. researchgate.net

These theoretical predictions were then validated through experimental characterization. Small-angle X-ray scattering (SAXS) patterns of the synthesized SN polymer membranes confirmed the reduced interdomain distance that was predicted by the molecular simulations. researchgate.net This experimental validation of the theoretical model provides a high degree of confidence in the understanding of the structure-property relationships of these materials.

The synergy between theory and experiment in this case was instrumental in establishing that the naphthalene-containing polymers exhibited superior chemical and mechanical properties compared to their phenylene counterparts. researchgate.net The theoretical understanding of the polymer's compact structure, confirmed by experimental data, explained the observed lower water uptake and swelling ratio of the SN membranes. researchgate.net This integrated approach not only provided a deeper understanding of the material's behavior at a molecular level but also demonstrated a clear path for the rational design of new and improved fuel cell membranes.

The following table summarizes the key findings from this integrated theoretical and experimental investigation:

PropertyTheoretical Prediction (from Molecular Simulations)Experimental Observation (from SAXS and other characterization)Reference
Polymer Morphology The planar naphthalene unit from this compound leads to a reduced interdomain distance in the polymer backbone.SAXS patterns confirmed a smaller interdomain distance in the naphthalene-containing polymers. researchgate.net
Water Uptake and Swelling The more compact structure predicted by simulations implies a lower capacity for water absorption.The SN membranes exhibited significantly lower water uptake and swelling ratios compared to analogous polymers without the naphthalene unit. researchgate.net
Methanol Permeability A denser polymer matrix, as suggested by the molecular models, would hinder methanol crossover.The SN membranes showed greatly reduced methanol permeability compared to the benchmark material, Nafion 212. researchgate.net

This example underscores the power of integrating computational and experimental methods in materials science. Theoretical frameworks provide a predictive lens to guide the design of novel materials, while experimental investigations are essential for validating these predictions and providing the tangible data necessary for real-world applications.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The widespread application of 2,6-Naphthalenedithiol is currently hampered by challenges related to its synthesis, including scalability and environmental concerns. Future research will be critical in developing novel synthetic pathways that are not only efficient and high-yielding but also adhere to the principles of green chemistry.

One promising approach involves the optimization of existing methods, such as the synthesis from sodium 2,6-naphthalenedisulfonate. Research has shown that reaction conditions, including temperature and the efficient removal of byproducts like hydrochloride, significantly impact the yield, with optimized processes achieving yields of over 80%. buct.edu.cn Further investigations could focus on replacing harsh reagents with more environmentally benign alternatives and minimizing solvent usage.

Moreover, exploring entirely new synthetic strategies is crucial for long-term sustainability. Microwave-assisted synthesis, for example, has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, reduced energy consumption, and improved yields. researchgate.net Adapting microwave-assisted protocols for the synthesis of this compound and its derivatives could represent a significant step towards more sustainable production. The development of catalytic systems, potentially using earth-abundant metals, could also provide more efficient and selective routes to this important compound.

Future efforts in this area should focus on a holistic approach that considers the entire lifecycle of the synthetic process, from the sourcing of starting materials to the final purification steps. The goal is to establish a robust and economically viable synthetic platform for this compound that can meet the demands of emerging technological applications.

Advanced Characterization of Self-Assembled Architectures and Their Dynamics

The ability of this compound to form well-defined self-assembled monolayers (SAMs) on various substrates is central to many of its potential applications. A deeper understanding of the structure and dynamics of these assemblies at the molecular level is essential for tailoring their properties for specific functions.

Furthermore, investigating the thermal stability of this compound SAMs is critical for applications in devices that may operate at elevated temperatures. Techniques like temperature-programmed desorption (TPD) coupled with mass spectrometry (MS) and infrared reflection-absorption spectroscopy (IRAS) can provide detailed information about the desorption and decomposition pathways of the constituent molecules. diva-portal.org By comparing the stability of this compound SAMs with that of other aromatic dithiols, researchers can elucidate the role of the naphthalene (B1677914) core in enhancing thermal stability. The dynamics of the self-assembly process itself, including the kinetics of monolayer formation and the potential for structural rearrangements, also warrant further investigation.

Characterization TechniqueInformation ObtainedRelevance to this compound SAMs
Scanning Tunneling Microscopy (STM)Molecular packing, orientation, and surface defectsUnderstanding the fundamental structure of the self-assembled monolayer.
Temperature-Programmed Desorption (TPD)Thermal stability and desorption kineticsAssessing the robustness of the SAM for device applications.
Infrared Reflection-Absorption Spectroscopy (IRAS)Molecular orientation and chemical bondingProbing the interaction of the dithiol with the substrate.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical statesVerifying the formation of the sulfur-substrate bond.

Rational Design of Naphthalenedithiol-Based Materials for Next-Generation Organic Electronics

The rigid, conjugated structure of the naphthalene core in this compound makes it an attractive component for organic electronic materials. By rationally designing and synthesizing derivatives of this compound, it is possible to tune its electronic properties to meet the specific requirements of various devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

A key strategy in the design of new materials is the functionalization of the naphthalene ring. The introduction of electron-withdrawing or electron-donating groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This, in turn, influences its charge-carrier mobility and electron affinity. For instance, derivatives of naphthalene diimides have shown remarkable performance as n-type semiconductors in organic electronics due to their high electron affinities and excellent chemical stability. gatech.edu A similar approach can be applied to this compound to develop both p-type and n-type materials.

Furthermore, the ability of this compound to act as a molecular linker can be exploited to create more complex and functional architectures. By coordinating to metal nanoparticles or bridging between different molecular components, it can facilitate charge transport and improve device performance. The creation of oligomers and polymers incorporating the this compound unit is another promising avenue for developing new semiconducting materials with enhanced processability and film-forming properties.

Future research in this area will involve a close feedback loop between molecular design, synthesis, and device fabrication and characterization. This will enable the establishment of clear structure-property relationships and the development of high-performance organic electronic devices based on the versatile this compound platform.

Development of High-Performance Sensor Platforms with Enhanced Selectivity and Sensitivity

The thiol groups of this compound provide a versatile anchor for immobilizing the molecule on sensor surfaces, while the naphthalene core offers a platform for further functionalization to introduce specific recognition capabilities. This combination makes it a promising candidate for the development of high-performance chemical and biological sensors.

A key challenge in sensor development is achieving high selectivity and sensitivity for the target analyte. One approach to address this is the use of molecularly imprinted polymers (MIPs). In this technique, a polymer network is formed around a template molecule, creating binding sites that are complementary in shape and functionality. By incorporating this compound derivatives as functional monomers in an MIP, it may be possible to create sensors with high selectivity for a wide range of analytes. Electrochemical sensors based on MIPs have demonstrated low detection limits for various targets. researchgate.netmdpi.com

Another promising direction is the development of fluorescent chemosensors. By attaching a fluorophore to the this compound backbone, changes in the local environment upon binding of an analyte can lead to a detectable change in the fluorescence signal. Naphthalimide-based fluorescent probes, for example, have shown excellent selectivity and high sensitivity for the detection of species like hydrogen sulfide (B99878). nih.gov This principle can be adapted to create this compound-based sensors for other important analytes. The rigid nature of the naphthalene unit can be advantageous in designing sensors where a specific conformation is required for analyte binding.

Future work should focus on integrating these sensor platforms into practical devices. This includes the development of robust immobilization strategies, optimization of the sensor response, and miniaturization for applications in areas such as environmental monitoring, medical diagnostics, and food safety.

Sensing StrategyPrinciple of OperationPotential Analytes
Molecularly Imprinted Polymers (MIPs)Creation of specific binding sites in a polymer matrix.Small molecules, environmental pollutants, biomarkers.
Fluorescent ChemosensorsAnalyte binding induces a change in fluorescence intensity or wavelength.Metal ions, anions, reactive oxygen species.
Electrochemical SensorsAnalyte interaction alters the electrochemical properties of the sensor surface.Biomolecules, pesticides, industrial chemicals.

Computational-Driven Discovery and Predictive Modeling of New Naphthalenedithiol Derivatives with Tuned Properties

Computational methods are poised to play an increasingly important role in accelerating the discovery and design of new materials based on this compound. By leveraging the power of molecular modeling and machine learning, researchers can predict the properties of novel derivatives before they are synthesized, thereby guiding experimental efforts towards the most promising candidates.

Density Functional Theory (DFT) is a powerful tool for calculating the electronic structure and properties of molecules. researchgate.net It can be used to predict key parameters such as HOMO/LUMO energy levels, ionization potentials, and electron affinities for a range of virtual this compound derivatives. This information is invaluable for pre-screening candidates for applications in organic electronics. Molecular dynamics (MD) simulations can provide insights into the self-assembly behavior of these derivatives on different surfaces, predicting their packing structures and stability. researchgate.net

Furthermore, the application of machine learning (ML) models can significantly enhance the efficiency of the materials discovery process. By training ML models on existing experimental and computational data, it is possible to develop predictive models that can rapidly estimate the properties of new molecules. nih.gov These models can be used to screen large virtual libraries of this compound derivatives, identifying those with the desired combination of properties for a specific application. This data-driven approach can significantly reduce the time and resources required for materials development. mdpi.com

The integration of these computational tools into a closed-loop discovery framework, where predictions are used to guide synthesis and characterization, and the resulting experimental data is used to refine the models, will be a key driver of innovation in the field of this compound-based materials.

Q & A

Q. How do researchers validate the purity of this compound for regulatory submissions?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for analytical method validation. Perform forced degradation studies (acid/base, thermal, oxidative stress) and quantify impurities via GC-MS. Document stability under ICH storage conditions (25°C/60% RH) for ≥12 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.